L-Alanine-13C2,15N
Description
Significance of Stable Isotope Tracers in Elucidating Metabolic Networks
Stable isotope tracers are fundamental to the field of metabolomics, which seeks to measure the complete set of small-molecule metabolites within a biological system. silantes.comckisotopes.com By introducing a labeled compound into cells, tissues, or even whole organisms, scientists can track the incorporation of the isotope into downstream metabolites. researchgate.netacs.org This allows for the unambiguous identification of metabolic pathways and the quantification of the rate of flow, or flux, through these pathways. tandfonline.com
The data generated from stable isotope tracing experiments are crucial for constructing and validating metabolic models, which are essential for understanding how metabolism is altered in various physiological and pathological states. researchgate.net This approach has been instrumental in identifying novel metabolic pathways and has significantly improved our understanding of central metabolism in a variety of organisms. acs.orgtandfonline.com The ability to trace the fate of individual atoms through complex, compartmentalized networks provides a level of detail that is unattainable with other methods. researchgate.net
Overview of L-Alanine's Central Role in Intermediary Metabolism and Nitrogen Homeostasis
L-Alanine is a non-essential amino acid that occupies a pivotal position in the metabolic landscape. vkm.nomedchemexpress.com It serves as a key link between carbohydrate and protein metabolism through its close relationship with pyruvate (B1213749), a central intermediate in glycolysis and gluconeogenesis. vkm.nocreative-proteomics.com The reversible conversion of alanine (B10760859) to pyruvate is catalyzed by the enzyme alanine aminotransferase (ALT), a reaction that is critical for both energy production and the transport of nitrogen between tissues. creative-proteomics.com
One of the most significant functions of L-alanine is its role in the glucose-alanine cycle. During periods of fasting or prolonged exercise, muscle tissue breaks down proteins into amino acids. The amino groups from these amino acids are transferred to pyruvate to form alanine. annualreviews.org This newly synthesized alanine is then released into the bloodstream and transported to the liver. creative-proteomics.comannualreviews.org In the liver, alanine is converted back to pyruvate, which can then be used to synthesize new glucose via gluconeogenesis. vkm.nocreative-proteomics.com This process not only provides a crucial source of glucose for tissues like the brain and red blood cells but also serves as a non-toxic mechanism for transporting excess nitrogen from the muscle to the liver for disposal through the urea (B33335) cycle. creative-proteomics.comannualreviews.org Thus, L-alanine is a central player in maintaining both glucose and nitrogen balance throughout the body. vkm.nocreative-proteomics.com
Rationale for Site-Specific 13C2,15N Isotopic Enrichment in L-Alanine for Research Applications
The specific labeling of L-Alanine with two carbon-13 atoms and one nitrogen-15 (B135050) atom (L-Alanine-13C2,15N) offers distinct advantages for metabolic research. medchemexpress.com This precise isotopic enrichment allows researchers to simultaneously track both the carbon skeleton and the amino group of the alanine molecule as it participates in various biochemical reactions. rsc.org
This dual-labeling strategy is particularly powerful for dissecting the complexities of the glucose-alanine cycle and other transamination reactions. By following the 13C-labeled carbon backbone, researchers can trace the conversion of alanine to pyruvate and its subsequent entry into pathways like gluconeogenesis or the citric acid cycle. vkm.no Simultaneously, tracking the 15N-labeled amino group provides insights into nitrogen flux, such as its transfer to other amino acids or its incorporation into the urea cycle. oup.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
92.072 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1,4+1 |
InChI Key |
QNAYBMKLOCPYGJ-ISIQBFSCSA-N |
Isomeric SMILES |
C[13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment Methodologies for L Alanine 13c2,15n
Chemoenzymatic and Biosynthetic Pathways for Stereo- and Site-Specific Isotopic Labeling
Chemoenzymatic synthesis is a highly effective strategy that leverages the stereospecificity of enzymes to produce the desired L-enantiomer of alanine (B10760859) while incorporating isotopes from precisely labeled precursors. nih.govnih.gov A primary and efficient route involves the reductive amination of an isotopically labeled α-keto acid precursor. nih.gov
Enzymatic Reductive Amination:
This method utilizes an amino acid dehydrogenase, such as L-alanine dehydrogenase (AlaDH), to catalyze the synthesis. nih.govnih.gov The key components of this reaction are:
¹³C-labeled α-ketoacid: To produce L-Alanine-¹³C₂,¹⁵N, a pyruvate (B1213749) molecule labeled with ¹³C at two carbon positions (e.g., [2,3-¹³C₂]-Pyruvic acid) serves as the carbon backbone.
¹⁵N-labeled amine source: Isotopically enriched ammonium (B1175870) chloride (¹⁵NH₄Cl) with high atomic purity (e.g., 99 at.% ¹⁵N) provides the nitrogen isotope. nih.gov
Enzyme and Cofactor: L-alanine dehydrogenase specifically catalyzes the formation of the L-isomer. The reaction requires a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor, which is often regenerated in situ using a coupled enzyme system, such as glucose and glucose dehydrogenase (GlcDH), to drive the reaction to completion and make the process cost-effective. nih.govnih.gov
The stereospecific nature of the dehydrogenase ensures that the product is almost exclusively L-alanine, which is crucial for biological studies. nih.gov This in vitro enzymatic method offers high yields and can be performed on a synthetically useful scale (1-10g). nih.govnih.gov
Biosynthetic Pathways:
Biosynthesis offers an alternative route where microorganisms are cultured in a minimal medium containing isotopically enriched substrates. sigmaaldrich.com For instance, bacteria can be grown in a medium where the primary carbon source is ¹³C-glucose and the nitrogen source is ¹⁵NH₄Cl. The organism's metabolic machinery then synthesizes amino acids, including L-alanine, incorporating the heavy isotopes. sigmaaldrich.com However, a significant challenge in this approach is metabolic scrambling, where the isotopic labels can be distributed among various metabolites through interconnected pathways. whiterose.ac.uk For example, pyruvate, the direct precursor to alanine, is a central metabolite that can lead to the labeling of other amino acids like isoleucine and valine, potentially reducing the specificity of labeling for alanine. whiterose.ac.uk
Table 1: Comparison of Synthetic Strategies for L-Alanine-¹³C₂,¹⁵N
| Feature | Chemoenzymatic Synthesis | Biosynthesis (in vivo) |
| Principle | In vitro reductive amination of labeled pyruvate using L-alanine dehydrogenase. nih.govnih.gov | In vivo synthesis by microorganisms cultured in isotope-enriched media. sigmaaldrich.com |
| Stereo-specificity | High (determined by the enzyme, e.g., L-AlaDH). nih.gov | High (naturally produces L-amino acids). |
| Site-specificity | High (determined by the labeled precursor, e.g., [2,3-¹³C₂]-Pyruvic acid). | Lower (prone to metabolic scrambling of isotopes). whiterose.ac.uk |
| Yield | High and scalable. nih.gov | Variable, depends on expression and culture conditions. |
| Purity | High, with fewer contaminating biomolecules. | Requires extensive purification from cellular components. |
| Key Reagents | ¹³C-Pyruvate, ¹⁵NH₄Cl, L-alanine dehydrogenase, NADH regeneration system. nih.gov | ¹³C-Glucose, ¹⁵NH₄Cl, microbial culture. sigmaaldrich.com |
Advanced Chromatographic Purification Techniques for High Isotopic Purity and Chemical Integrity
Following synthesis, rigorous purification is essential to isolate L-Alanine-¹³C₂,¹⁵N from unreacted precursors, enzymes, salts, and potential byproducts, including the D-alanine enantiomer. Advanced chromatographic techniques are employed to achieve the high chemical and isotopic purity required for analytical applications. whiterose.ac.uk
Ion-Exchange Chromatography (IEC):
IEC is a robust and widely used method for the initial purification and separation of amino acids from complex mixtures. nih.govacs.org The technique separates molecules based on their net charge.
Cation-Exchange Chromatography: In this mode, the crude synthesis product is loaded onto a column with a negatively charged resin (e.g., sulfonated polystyrene). nih.govnih.gov At a low pH, L-alanine is protonated and carries a net positive charge, allowing it to bind strongly to the resin. Most contaminants, such as unreacted pyruvate, can be washed away. acs.org The bound L-alanine is then eluted by increasing the pH or the ionic strength (e.g., with a sodium chloride gradient) of the buffer, which neutralizes the charge on the amino acid and weakens its interaction with the resin. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC):
HPLC is used for final polishing to achieve very high purity. whiterose.ac.ukcreative-peptides.com Different HPLC modes can be employed:
Reversed-Phase (RP-HPLC): While less effective for highly polar molecules like underivatized alanine, RP-HPLC can be used with ion-pairing agents to improve retention and separation. creative-peptides.com
Chiral Chromatography: This is a critical step to ensure stereochemical purity. Chiral stationary phases (CSPs), such as those based on crown ethers or ligand-exchange principles, are specifically designed to separate L- and D-enantiomers. chempep.comnih.gov This guarantees that the final product is the biologically relevant L-isomer, free from its D-counterpart. nih.gov
The combination of these techniques ensures the removal of chemical impurities and confirms the stereochemical integrity of the final L-Alanine-¹³C₂,¹⁵N product. nih.govcreative-peptides.com
Quality Control and Characterization of Isotopic Distribution in Synthesized L-Alanine-¹³C₂,¹⁵N
The final step in the production process is comprehensive quality control to verify the chemical identity, purity, and, most importantly, the isotopic enrichment and distribution. Mass spectrometry and NMR spectroscopy are the principal analytical methods for this characterization. chempep.commedchemexpress.com
Mass Spectrometry (MS):
MS is the primary tool for confirming the successful incorporation of the stable isotopes and for quantifying the isotopic purity. creative-peptides.commedchemexpress.com
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule. Unlabeled L-alanine has a monoisotopic mass of approximately 89.047 Da. The target compound, L-Alanine-¹³C₂,¹⁵N, will exhibit a mass shift corresponding to the incorporated isotopes. With two ¹³C atoms (mass gain of ~1.003 Da each) and one ¹⁵N atom (mass gain of ~0.997 Da), the expected mass will be approximately 92.053 Da.
Isotopic Enrichment Determination: The isotopic purity (or enrichment) is determined by analyzing the relative intensities of the mass peaks corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+3) molecules. researchgate.net For a high-purity product, the peak corresponding to the mass of L-Alanine-¹³C₂,¹⁵N should be the base peak, with minimal contributions from lower mass isotopologues. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While MS confirms the total number of incorporated isotopes, NMR spectroscopy is uniquely capable of determining the precise location of these labels within the molecule. nih.govnih.gov
¹³C NMR: A ¹³C NMR spectrum of L-Alanine-¹³C₂,¹⁵N will show signals corresponding to the labeled carbon atoms. The chemical shifts of these signals confirm their positions (e.g., C2 and C3). The absence of signals at the chemical shifts for unlabeled carbons provides evidence of high site-specific enrichment. nih.gov
¹⁵N NMR: A ¹⁵N NMR spectrum directly detects the ¹⁵N nucleus, confirming its presence in the amino group. nih.gov
Heteronuclear Coupling: The presence of ¹³C-¹³C and ¹³C-¹⁵N spin-spin couplings provides unambiguous proof of the connectivity and adjacent placement of the isotopic labels, confirming the desired labeling pattern. acs.org
Together, these analytical techniques provide a complete profile of the synthesized L-Alanine-¹³C₂,¹⁵N, confirming its chemical and stereochemical integrity, as well as its isotopic distribution and enrichment. chempep.comresearchgate.net
Table 2: Analytical Techniques for Quality Control of L-Alanine-¹³C₂,¹⁵N
| Technique | Information Provided | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and quantifies isotopic enrichment. researchgate.net | Detects a mass shift corresponding to the incorporation of two ¹³C and one ¹⁵N atoms. Relative peak intensities determine the percentage of fully labeled molecules. acs.org |
| ¹³C NMR Spectroscopy | Determines the location of ¹³C labels. nih.gov | Confirms that the ¹³C isotopes are at the intended carbon positions (e.g., C2 and C3) through characteristic chemical shifts. |
| ¹⁵N NMR Spectroscopy | Confirms the presence and location of the ¹⁵N label. nih.gov | Detects the ¹⁵N nucleus in the amino group. |
| Chiral HPLC | Determines enantiomeric (stereochemical) purity. nih.gov | Separates L- and D-alanine, ensuring the final product is the desired L-enantiomer. |
Advanced Analytical Spectroscopic and Spectrometric Methodologies for L Alanine 13c2,15n Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotope-Resolved Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for identifying and quantifying metabolites in biological samples. nih.govyoutube.com In the context of isotope-resolved metabolomics, NMR offers unique capabilities, including the ability to resolve isotope incorporation at specific atomic positions within a molecule. springernature.comnih.gov This positional information is crucial for elucidating metabolic pathways and disentangling complex reaction networks. nih.gov Unlike mass spectrometry, which measures mass-to-charge ratios and thus the total number of incorporated isotopes, NMR can distinguish between different isotopomers (molecules that differ only in the isotopic composition of their atoms). nih.gov The use of stable isotope tracers like L-Alanine-¹³C₂,¹⁵N, which have minimal influence on metabolic rates, allows for the in-situ tracing of atoms from precursor molecules to their metabolic products. nih.gov
Both ¹³C and ¹⁵N nuclei are NMR-active, and their signals provide direct evidence of the metabolic fate of labeled precursors. semanticscholar.org While ¹H and ¹³C NMR have traditionally been the primary tools, novel experiments that leverage the ¹⁵N nucleus have been shown to increase the efficiency and coverage of metabolomic studies. nih.govbham.ac.uk
¹³C-NMR spectroscopy offers significant resolution advantages due to its broad chemical shift dispersion (~200 ppm) compared to ¹H NMR (~10 ppm). semanticscholar.org When L-Alanine-¹³C₂,¹⁵N is metabolized, the ¹³C atoms are incorporated into downstream metabolites. The analysis of ¹³C-¹³C and ¹³C-¹H scalar couplings (J-couplings) in the resulting spectra allows for the precise determination of which carbon atoms in a product molecule originated from the labeled alanine (B10760859). This positional isotopomer analysis is fundamental for metabolic flux analysis (MFA), providing quantitative data on the rates of metabolic pathways. springernature.comnih.gov
¹⁵N-NMR -based approaches complement ¹³C-MFA by tracking the flow of nitrogen. Exploiting ¹⁵N labeling can accelerate the analysis of biomass hydrolysates and increase the number of quantifiable isotopomers, thereby enhancing the resolution of fluxomics studies. nih.govbham.ac.uk For instance, studies on bacterial metabolism have used solid-state ¹³C and ¹⁵N NMR to track the transport and metabolism of labeled alanine, revealing that much of the D-alanine in cell walls is produced de novo rather than being directly transported from the medium. nih.gov A chemoselective derivatization method using ¹⁵N-cholamine can tag carboxyl groups, allowing for the sensitive detection of ¹³C enrichment at the carboxylate and adjacent carbons via ¹H{¹⁵N}-HSQC experiments. nih.gov This combined C and N tracing provides a more complete picture of cellular metabolism, as demonstrated in studies that simultaneously quantify both carbon and nitrogen fluxes. nih.gov
| Technique | Primary Application | Type of Information Obtained | Example Research Finding |
|---|---|---|---|
| ¹³C-NMR | Positional Isotopomer Analysis | Location of ¹³C atoms in product metabolites; ¹³C-¹³C J-coupling patterns. | Quantification of carbon flow through central metabolic pathways like glycolysis and the Krebs cycle. nih.gov |
| ¹⁵N-NMR | Nitrogen Flux Determination | Distribution of ¹⁵N in amino acids and nucleotides; quantification of transamination reactions. | Demonstrated that glutamate (B1630785) is a central node for nitrogen assimilation and donation in M. bovis BCG. nih.gov |
| Solid-State ¹³C/¹⁵N NMR | Metabolism in Whole Cells/Tissues | Tracking isotope incorporation into insoluble fractions like cell walls. | In Aerococcus viridans, only ~20% of D-alanine in peptidoglycan comes directly from the growth medium. nih.gov |
| ¹⁵N-Derivatization NMR | Enhanced Carboxylate Detection | ¹³C enrichment at carboxyl groups and adjacent carbons. | Accurate determination of ¹³C enrichment in lactate (B86563) and alanine from cell extracts. nih.gov |
Biological samples such as cell extracts or biofluids contain a multitude of metabolites, leading to highly congested one-dimensional NMR spectra where signals overlap significantly. nih.gov Multidimensional (2D, 3D, 4D) and multi-nuclear (e.g., ¹H, ¹³C, ¹⁵N) NMR experiments are essential for resolving this complexity by spreading the signals across multiple frequency dimensions. nih.govresearchgate.net
Experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectrum are workhorses in metabolomics and protein NMR. bham.ac.uk A ¹H-¹³C HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms, while a ¹H-¹⁵N HSQC does the same for nitrogen-bound protons. bham.ac.uk When using L-Alanine-¹³C₂,¹⁵N, these experiments can selectively detect molecules that have incorporated the ¹³C and ¹⁵N labels. For example, a ¹H{¹⁵N}-HSQC can be used to specifically observe ¹⁵N-isotopomers of nucleotides derived from labeled glutamine, tracing the path of nitrogen into purine (B94841) synthesis. nih.gov
For larger biomolecules, more advanced experiments are required. A four-dimensional (4D) methyl-detected NMR experiment has been developed that allows for nearly complete assignment of the ¹H and ¹³C signals from over 70 alanine methyl sites in the 723-residue enzyme Malate Synthase G. researchgate.net Such approaches are critical for using labeled alanine as a probe for the structure and dynamics of large proteins and their complexes. researchgate.net
| Experiment | Nuclei Correlated | Primary Purpose | Advantage in Complex Systems |
|---|---|---|---|
| ¹H-¹³C HSQC | ¹H, ¹³C | Detecting ¹³C-labeled metabolites and protein residues. | Resolves overlapping ¹H signals by spreading them over the wider ¹³C chemical shift range. semanticscholar.org |
| ¹H-¹⁵N HSQC | ¹H, ¹⁵N | Tracking ¹⁵N incorporation into amino acids, proteins, and nucleotides. bham.ac.uk | Excellent signal dispersion for amide groups, making it a key tool in protein NMR. bham.ac.uk |
| TOCSY | ¹H, ¹H | Identifying coupled proton spin systems within a molecule. | Helps identify metabolites based on their unique proton connectivity patterns. bham.ac.uk |
| 4D HMCBCACO | ¹H, ¹³C, ¹⁵N | Assigning resonances in large proteins. | Provides high-resolution data necessary to assign specific alanine residues in proteins >700 amino acids. researchgate.net |
Studying large proteins and protein complexes (>100 kDa) with solution NMR is challenging due to rapid signal decay, which leads to broad, poorly resolved peaks. nih.govbiorxiv.org The development of methyl-Transverse Relaxation-Optimized Spectroscopy (methyl-TROSY) has significantly extended the size limit of systems amenable to NMR analysis, enabling studies of complexes up to the megadalton range. ucl.ac.ukresearchgate.net This technique focuses on the signals from methyl (–CH₃) groups, which are excellent probes of protein structure and dynamics.
To achieve high-quality methyl-TROSY spectra, proteins are typically produced in a highly deuterated (²H) background, with specific ¹H,¹³C-labeling of the methyl groups of isoleucine, leucine (B10760876), and valine (ILV). nih.govbiorxiv.org This approach has been successfully extended to include alanine residues. nih.gov An efficient method has been developed for the synthesis and incorporation of L-alanine-3-¹³C,2-²H into proteins, allowing for the specific observation of alanine methyl groups. nih.gov
The utility of this method has been demonstrated in mapping the interaction between the 306 kDa AAA-ATPase p97 and its adaptor protein Npl4. nih.gov By recording ¹H-¹³C methyl-TROSY spectra on p97 labeled with ¹³CH₃-Ala, researchers could observe clear chemical shift changes upon binding of the adaptor protein. These changes pinpointed the specific alanine residues at the binding interface, providing valuable structural information about the protein complex. nih.gov The addition of alanine to the methyl-labeling toolkit is advantageous due to its high abundance and wide distribution in protein sequences. nih.gov
| Protein System | Molecular Weight | Labeling Scheme | Key Finding | Reference |
|---|---|---|---|---|
| p97 ND1 Fragment | 306 kDa | ¹³CH₃-Ala, U-²H | Mapped the binding interface with the Npl4-UBD adaptor protein by observing chemical shift perturbations. | nih.gov |
| HtpG (E. coli Hsp90) | 145 kDa | ¹³C-Alanine methyl labeling in a perdeuterated background | Enabled the assignment of 60% of observed methyl resonances, allowing for the interpretation of structural changes upon ATP analog binding. | researchgate.net |
| Malate Synthase G | 81.4 kDa | ¹H,¹³C-labeled at selected methyl positions | Used as a model system to establish the sensitivity enhancement of HMQC-based methyl-TROSY sequences. |
Mass Spectrometry (MS) for Isotope Tracing and Quantitative Fluxomics
Mass spectrometry (MS) is a central technology in metabolomics and isotope tracing, valued for its high sensitivity and ability to measure many metabolites simultaneously. nih.gov In isotope tracing experiments with L-Alanine-¹³C₂,¹⁵N, MS is used to measure the mass shifts in downstream metabolites that result from the incorporation of the heavy ¹³C and ¹⁵N isotopes. nih.gov This allows researchers to track the fate of the labeled atoms and quantify the fractional label incorporation into numerous products in parallel. nih.gov This data is essential for computational models used in metabolic flux analysis (MFA) to calculate the rates of biochemical reactions at a systems level. nih.gov
The general workflow involves sample preparation, measurement of the metabolome by MS, and data analysis. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, and the high resolution of modern instruments can distinguish between molecules with very similar masses. nih.gov When a metabolite incorporates ¹³C or ¹⁵N atoms from L-Alanine-¹³C₂,¹⁵N, its mass increases, resulting in a distinct peak in the mass spectrum that can be quantified.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for analyzing complex biological mixtures. youtube.com The liquid chromatography step separates metabolites based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer. youtube.com This separation is crucial for reducing ion suppression and for distinguishing between isomers—molecules that have the same mass but different structures. nih.gov
LC-MS is widely used for global (untargeted) metabolite profiling, which aims to measure as many metabolites as possible in a sample. researchgate.netnih.gov In tracing studies with L-Alanine-¹³C₂,¹⁵N, this approach can reveal how the ¹³C and ¹⁵N labels are distributed across the entire metabolome. Different chromatography methods can be employed depending on the metabolites of interest. For example, reversed-phase chromatography is well-suited for non-polar compounds like lipids, while hydrophilic interaction chromatography (HILIC) is used for very polar analytes such as organic acids and amino acids. youtube.com
Recent LC-MS/MS methods have been developed for the quantitative profiling of key metabolites like ketone bodies, α-keto acids, lactate, and pyruvate (B1213749), along with their stable isotopically labeled tracers, in human plasma. nih.gov These methods are validated to accurately measure the enrichment of labeled analytes, which is necessary to quantify in vivo synthesis and degradation rates. nih.gov Chemical isotope labeling (CIL) LC-MS is another strategy where samples are derivatized with light (¹²C) or heavy (¹³C) tags, creating unique mass signatures that facilitate accurate quantification. tmiclinode.com
| Chromatography Type | Separation Principle | Typical Analytes from Alanine Metabolism | Application |
|---|---|---|---|
| Reversed-Phase (e.g., C18) | Separates based on hydrophobicity. | Less polar amino acids, fatty acids. | General purpose metabolomics, lipidomics. youtube.com |
| Hydrophilic Interaction (HILIC) | Separates based on hydrophilicity. | Alanine, lactate, pyruvate, TCA cycle intermediates, sugars. | Analysis of central carbon and nitrogen metabolism. youtube.com |
| Ion-Pair Chromatography | Uses reagents to form neutral ion pairs with charged analytes. | Charged metabolites like organic phosphates and nucleotides. | Energy metabolism, nucleotide synthesis pathways. |
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for metabolomics, particularly for the targeted analysis of specific classes of small molecules. nih.gov Unlike LC, GC separates analytes in the gas phase. Therefore, non-volatile metabolites like amino acids, organic acids, and sugars must first be chemically modified through derivatization to make them volatile. nih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.
GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for metabolite identification through spectral libraries. researchgate.net In the context of tracing with L-Alanine-¹³C₂,¹⁵N, GC-MS is highly effective for quantifying isotope incorporation into intermediates of central metabolic pathways, such as the TCA cycle and glycolysis. nih.gov
By analyzing the mass fragments of derivatized metabolites, it is possible to determine the positional enrichment of ¹³C within the molecule's carbon backbone. nih.gov For example, a validated GC/MS-based ¹³C-positional approach has been successfully applied to plant labeling experiments to investigate key metabolic fluxes related to photorespiration and the TCA cycle by analyzing the labeling patterns in glycine, serine, malate, and glutamate. nih.gov This detailed isotopomer data is invaluable for constructing precise models of metabolic fluxes within targeted pathways.
| Metabolite Class | Common Derivatization Agent | Information Obtained | Targeted Pathway Example |
|---|---|---|---|
| Amino Acids (e.g., Alanine, Glutamate) | MSTFA, MTBSTFA | Total isotope enrichment, positional ¹³C enrichment from fragmentation patterns. | Amino acid biosynthesis and transamination reactions. nih.gov |
| Organic Acids (e.g., Lactate, Pyruvate, Malate) | MSTFA | Isotope incorporation into intermediates of glycolysis and the TCA cycle. | Central Carbon Metabolism. nih.gov |
| Sugars | Methoxyamination followed by silylation | Labeling in gluconeogenesis precursors and pentose (B10789219) phosphate (B84403) pathway intermediates. | Carbohydrate Metabolism. |
Tandem Mass Spectrometry (MS/MS) for Mass Isotopologue Distribution Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for determining the mass isotopologue distribution of L-Alanine-13C2,15N within complex biological samples. This methodology provides detailed information on the incorporation and metabolic transformation of the stable isotope labels by precisely measuring the mass of the intact molecule and its fragments. The process involves multiple stages of mass analysis, typically within a single instrument.
Initially, the this compound, along with its unlabeled and partially labeled counterparts, is ionized and separated based on its mass-to-charge ratio (m/z) in the first mass analyzer. A specific ion, the precursor or parent ion, corresponding to a particular isotopologue of alanine is selected. This selected ion is then directed into a collision cell where it is fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions, or product ions, are subsequently analyzed in a second mass analyzer.
The fragmentation pattern is crucial for analysis. The stable isotopes (¹³C and ¹⁵N) alter the mass of the fragments in a predictable manner, depending on which atoms are retained in the fragment structure. By analyzing the m/z values of these product ions, researchers can confirm the location of the isotopic labels within the L-Alanine molecule and quantify the relative abundance of each isotopologue. nih.govsemanticscholar.org This detailed information is critical for metabolic flux analysis, as it reveals the specific metabolic pathways through which the labeled alanine has traveled. frontiersin.org
For instance, the fragmentation of L-Alanine typically involves the loss of specific chemical groups, such as the carboxyl group (COOH). In this compound, if one of the labeled carbons is the carboxyl carbon, a fragment resulting from the loss of this group will have a different mass compared to a fragment from unlabeled alanine. High-resolution mass spectrometry can differentiate between isotopologues that differ by just one neutron, such as those containing ¹³C versus ¹⁵N. researchgate.net
The data generated from MS/MS analysis requires sophisticated algorithms for interpretation. These computational tools are essential to correct for the natural abundance of stable isotopes in the unlabeled portion of the molecule and to deconvolve complex spectra where fragment ions from different isotopologues may overlap. frontiersin.orgresearchgate.net The accurate quantification of product ions resulting from fragmenting these complex isotopic envelopes provides detailed insights into metabolism. semanticscholar.org
Below is a data table illustrating the theoretical mass-to-charge ratios (m/z) for the parent ion and a key fragment of natural L-Alanine compared to this compound.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion [M+H-HCOOH]⁺ (m/z) |
|---|---|---|---|---|
| L-Alanine (Natural Abundance) | C₃H₇NO₂ | 89.0477 | 90.0550 | 44.0495 |
| L-Alanine-¹³C₂,¹⁵N | ¹³C₂CH₇¹⁵NO₂ | 92.0510 | 93.0583 | 46.0528 |
Integration of NMR and MS Data for Comprehensive Isotope-Resolved Metabolomics
The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a synergistic approach for comprehensive isotope-resolved metabolomics, leveraging the distinct yet complementary strengths of each technique. nih.gov While MS provides exceptional sensitivity for detecting and quantifying the mass distribution of isotopologues, NMR offers unparalleled detail regarding the specific positional information of isotopes within a molecule. nih.gov This combined approach is essential for accurately tracing the metabolic fate of this compound in complex biological systems.
Conversely, NMR spectroscopy is a non-destructive technique that provides precise information about the intramolecular position of isotopic labels. nih.govnih.gov For this compound, ¹³C-NMR can directly identify which carbon atoms within the alanine backbone are labeled. This is achieved by analyzing the chemical shifts and scalar coupling patterns (J-coupling) between adjacent ¹³C and ¹⁵N nuclei. nih.gov This capability is critical for resolving ambiguities in metabolic pathway analysis, such as identifying metabolic scrambling effects where labels are transferred to unexpected positions. nih.gov
The fusion of these two data types provides a more complete and accurate picture of metabolic fluxes. nih.gov This integrated strategy is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method used to quantify intracellular metabolic reaction rates. researchgate.netresearchgate.net In a typical workflow, MS data provides the mass isotopologue distributions, which serve as primary constraints for the metabolic model, while NMR data provides positional isotopomer information, which adds further constraints and significantly improves the resolution and accuracy of the calculated flux values. nih.gov
The following table summarizes the complementary advantages of NMR and MS for the analysis of this compound and the enhanced capabilities gained through their integration.
| Analytical Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Integrated NMR-MS Approach |
|---|---|---|---|
| Sensitivity | High; capable of detecting trace-level metabolites. nih.gov | Lower; generally limited to more abundant metabolites. nih.gov | Achieves broad metabolome coverage by detecting both high and low abundance metabolites. |
| Isotope Information | Provides mass isotopologue distribution (number of labels per molecule). nih.gov | Provides positional isotopomer distribution (specific location of labels). nih.gov | Delivers a complete isotopic profile, including both the number and precise location of labels. |
| Structural Elucidation | Limited; primarily based on fragmentation patterns. nih.gov | Excellent; provides detailed information on molecular structure and connectivity. nih.gov | Enables unambiguous identification and structural confirmation of novel or unexpected metabolites. |
| Sample Analysis | Destructive; the sample is consumed during analysis. nih.gov | Non-destructive; the sample can be recovered and used for further experiments. nih.gov | Allows for comprehensive analysis, with the potential for sample reuse after NMR. |
| Primary Application in MFA | Quantification of labeling enrichment for flux calculations. nih.gov | Resolving positional ambiguities and validating pathway models. researchgate.net | Provides highly constrained data for robust and high-resolution quantification of metabolic fluxes. nih.gov |
Applications of L Alanine 13c2,15n in in Vitro and Ex Vivo Metabolic Research
Elucidation of Metabolic Plasticity in Cultured Cells and Cell Lines
Metabolic plasticity, the ability of cells to adapt their metabolic pathways in response to environmental cues, is a critical characteristic, especially of cancer cells. embopress.org L-Alanine-13C2,15N is instrumental in dissecting this adaptability in cultured cell systems. When introduced into cell culture media, the labeled alanine (B10760859) is taken up by cells and incorporated into various metabolic pathways. ucla.edu Tracking the 13C and 15N labels through downstream metabolites using techniques like mass spectrometry or NMR spectroscopy provides a dynamic map of cellular metabolism. nih.gov
For instance, researchers can quantify the contribution of alanine's carbon backbone to the Tricarboxylic Acid (TCA) cycle. The 13C label can appear in TCA cycle intermediates such as α-ketoglutarate, revealing the extent of anaplerosis via alanine transamination to pyruvate (B1213749). vanderbilt.edu Simultaneously, the 15N label can be traced to other amino acids like glutamate (B1630785), demonstrating the activity of aminotransferases and the distribution of nitrogen throughout the cellular amino acid pool. nih.gov
Studies using labeled tracers have shown that cancer cells can exhibit significant metabolic reprogramming. nih.gov For example, under conditions of glucose limitation, some cell lines may increase their reliance on amino acids like alanine for anaplerosis to maintain TCA cycle function and support biosynthesis. By comparing the isotopic enrichment patterns in metabolites from cells cultured under different nutrient conditions, this compound helps to quantify these plastic shifts in pathway utilization. This approach has been crucial in understanding how cancer cells survive in the nutrient-poor microenvironments often found in solid tumors. researchgate.net
Table 1: Research Findings on Metabolic Plasticity Using Alanine Tracers
| Experimental Model | Condition | Key Finding | Metabolic Insight |
|---|---|---|---|
| P493-6 B-cells | High vs. Low Myc expression | Increased alanine excretion in High Myc cells. vanderbilt.edu | Myc oncogene drives reprogramming of amino acid metabolism alongside glycolysis. vanderbilt.edu |
| A549 Lung Carcinoma | Standard Culture | TCA cycle is primarily driven by glutamine oxidation. nih.gov | Demonstrates differential nutrient utilization; alanine contributes to pyruvate pool. nih.gov |
| Melanoma Cells | In vivo zebrafish model | Melanoma excretes glucose-derived alanine. researchgate.net | Reveals a tumor-liver alanine cycle for nitrogen removal and hepatic gluconeogenesis. researchgate.net |
Investigation of Nutrient Sensing and Metabolic Reprogramming in Cellular Models
Cells possess sophisticated sensing mechanisms to monitor nutrient availability and adjust their metabolic programs accordingly. nih.gov Key signaling hubs like the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK) are central to this process, responding to levels of amino acids, glucose, and cellular energy status (AMP/ATP ratio). nih.govnih.gov this compound provides a direct tool to probe the metabolic consequences of activating or inhibiting these nutrient-sensing pathways.
For example, experiments can be designed where a cellular model is stimulated or inhibited (e.g., with rapamycin for mTORC1) and then cultured with this compound. Subsequent analysis of isotopic labeling patterns can reveal how the signaling pathway intervention alters alanine metabolism and its contribution to other pathways. Activation of mTORC1 under nutrient-sufficient conditions typically promotes anabolic processes like protein and lipid synthesis. nih.gov Using this compound, researchers can trace the incorporation of 13C and 15N into newly synthesized proteins, providing a quantitative measure of how mTORC1 signaling channels amino acid building blocks towards biomass production.
Conversely, AMPK activation, which signals energy stress, promotes catabolic pathways to generate ATP. nih.gov Tracing studies with this compound could demonstrate an increased flux of the 13C label into the TCA cycle for oxidation, reflecting a shift towards energy production over biosynthesis. These investigations are critical for understanding diseases characterized by deregulated nutrient sensing and metabolic reprogramming, such as cancer and diabetes. embopress.orgmit.edu
Table 2: Nutrient Sensing Pathways and Alanine Metabolism
| Pathway | Cellular Status | Effect on Metabolism | Role of this compound Tracer |
|---|---|---|---|
| mTORC1 | Nutrient Abundance | Promotes anabolic processes (e.g., protein synthesis). nih.gov | Traces 13C/15N into protein biomass to quantify anabolic flux. |
| AMPK | Energy Stress (High AMP/ATP) | Promotes catabolic processes (e.g., TCA cycle oxidation). nih.gov | Traces 13C into TCA cycle intermediates to quantify catabolic flux. nih.gov |
Methodological Advancements in Isotope Tracing Protocols for Cell Culture Systems
The use of this compound is part of a broader set of sophisticated techniques known as Metabolic Flux Analysis (MFA). nih.govyoutube.com MFA uses stable isotope tracing data in conjunction with computational models to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.net The development of dual-labeling tracers that track both carbon and nitrogen represents a significant methodological advancement, enabling a more comprehensive, simultaneous quantification of central carbon and nitrogen metabolism. nih.gov
Protocols for stable isotope tracing involve several key steps:
Labeling: Cells are cultured in a medium where a standard nutrient (e.g., alanine) is replaced with its labeled counterpart (this compound). The duration is chosen to allow metabolites to reach isotopic steady state. ucla.edu
Metabolite Extraction: Metabolites are rapidly extracted from the cells, often using a cold methanol-based solution to quench enzymatic activity. youtube.com
Analysis: The isotopic labeling patterns of downstream metabolites are measured using mass spectrometry (GC-MS or LC-MS). nih.gov
Flux Calculation: The labeling data, along with measurements of nutrient uptake and secretion rates, are fed into a computational model to calculate intracellular fluxes. vanderbilt.eduyoutube.com
Recent advancements include isotopically non-stationary MFA (INST-MFA), which analyzes labeling dynamics before a steady state is reached. This can reduce experimental time and provide information on intracellular metabolite pool sizes. vanderbilt.edu The application of this compound within these advanced MFA frameworks provides a high-resolution view of how cells coordinate the metabolism of their carbon and nitrogen resources.
Utilization of L Alanine 13c2,15n in in Vivo Animal Model Research
Tracing Whole-Body and Organ-Specific Alanine (B10760859) Fluxes in Pre-Clinical Models
L-Alanine-13C2,15N is instrumental in quantifying the dynamic movement, or flux, of alanine throughout the body and within specific organs. By introducing this labeled form of alanine into an animal model, researchers can track its incorporation into various metabolic pools and its conversion into other molecules. This technique, often coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of metabolic rates.
In studies involving dogs, the use of stable isotopes like ¹⁵N-labeled alanine has been pivotal in determining alanine turnover rates. For instance, investigations have demonstrated that leucine (B10760876) is a significant contributor of nitrogen to the circulating alanine pool. nih.gov Specifically, it was found that the transfer of leucine's nitrogen to alanine accounted for a substantial portion of both leucine's nitrogen and alanine's nitrogen flux. nih.gov
The liver is a central hub for alanine metabolism, particularly for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. researchgate.net Studies in rats using ¹³C-labeled alanine have elucidated the metabolic pathways of alanine in the liver. researchgate.net These investigations have revealed the relative activities of key enzymes such as pyruvate (B1213749) carboxylase and pyruvate dehydrogenase, which dictate the fate of alanine's carbon skeleton. researchgate.net Furthermore, such tracer studies have shed light on the activity of the pentose (B10789219) phosphate (B84403) pathway under gluconeogenic conditions. researchgate.net
The following table summarizes key findings from studies utilizing stable isotopes to trace alanine fluxes:
| Animal Model | Isotope Used | Key Finding |
| Dog | L-[¹⁵N]leucine and L-[2,3,3,3-²H₄]alanine | Leucine is a major donor of nitrogen to circulating alanine in vivo, contributing significantly to alanine's nitrogen flux. nih.gov |
| Rat | L- and D-alanine labeled with ¹³C | Provided detailed information on different metabolic pathways of alanine in the liver and their regulation during gluconeogenesis. researchgate.net |
Assessment of Metabolic Adaptations in Response to Environmental and Genetic Perturbations in Animal Models
Stable isotope tracing with compounds like this compound is a cornerstone for understanding how metabolic systems adapt to various stimuli, including environmental changes and genetic modifications. This approach allows for the in-depth analysis of metabolic reprogramming in various disease states and in response to external factors.
While direct studies specifying the use of this compound in assessing metabolic adaptations to environmental and genetic perturbations are not prevalent in the provided search results, the principles of stable isotope tracing are broadly applicable. For example, in cancer research, stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H) are considered the state-of-the-art for studying cancer metabolism. nih.gov These tracers are used to map the metabolic rewiring that occurs in tumors. nih.gov
In the context of infection models, studies have used radiolabeled L-alanine (³H-L-Ala) to monitor bacterial growth activity in mice. nih.govmdpi.com This research demonstrated that the accumulation of labeled alanine could reflect the proliferative activity of bacteria, highlighting the potential for using amino acid metabolism as a diagnostic marker. nih.govmdpi.com Although not utilizing the specific this compound isotopologue, this work exemplifies how labeled alanine can be used to study metabolic responses to a pathological perturbation.
The principles of these studies can be extrapolated to understand how this compound could be used. For instance, in an animal model with a genetic knockout of a key metabolic enzyme, tracing the fate of this compound could reveal how metabolic pathways are rerouted to compensate for the genetic deficiency. Similarly, in response to environmental stressors like dietary changes or hypoxia, this tracer could quantify shifts in whole-body and organ-specific alanine metabolism.
Methodological Considerations for Stable Isotope Infusion and Sampling in Animal Studies
The successful application of stable isotope tracers like this compound in animal research hinges on careful methodological considerations to ensure accurate and reproducible results. These considerations span from the experimental design to the analytical measurement of isotopic enrichment.
One of the primary considerations is the method of tracer administration. Tracers can be delivered as a bolus injection or through continuous infusion. nih.gov The choice of method can influence the experimental outcome, and it is crucial to consider the physiological impact of the administration route. nih.gov For instance, the method of administration has been shown to affect the metabolism of other labeled nutrients like fructose. nih.gov
Fasting of the animal model before tracer administration is a common practice, particularly for constant infusion studies. nih.gov However, the impact of fasting on the metabolic state of the animal must be carefully considered, as it can induce significant metabolic changes that may confound the interpretation of the tracer data. nih.gov
Controlling for potential stressors during the experiment is also critical. Infusions can be performed in both anesthetized and conscious animals, but in either case, minimizing stress is essential to prevent stress-induced metabolic alterations. kuleuven.be When anesthesia is used, its potential metabolic effects must be taken into account. kuleuven.be
Finally, the analysis of isotopic enrichment in metabolites requires sophisticated analytical techniques, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov It is also important to correct for the natural abundance of stable isotopes to accurately determine the fractional enrichment of downstream metabolites from the administered tracer. nih.gov
Key methodological considerations are summarized in the table below:
| Consideration | Importance |
| Tracer Administration Route | The method of delivery (e.g., bolus vs. infusion, oral vs. intravenous) can impact the metabolic fate of the tracer. nih.gov |
| Animal Fasting | Pre-infusion fasting can alter the baseline metabolic state and should be carefully controlled and considered in the data interpretation. nih.gov |
| Stress Minimization | Stress can induce metabolic changes, so handling and experimental conditions should be designed to minimize animal stress. kuleuven.be |
| Anesthesia | The metabolic effects of anesthetics need to be considered when they are used during tracer infusion studies. kuleuven.be |
| Analytical Methods | Accurate quantification of isotopic enrichment requires sensitive and precise techniques like GC-MS or LC-MS. nih.govnih.gov |
| Correction for Natural Abundance | The natural occurrence of stable isotopes must be accounted for to accurately calculate the enrichment from the tracer. nih.gov |
Mechanistic Insights into Specific Biochemical Pathways Through L Alanine 13c2,15n Tracing
Dynamics of the Glucose-Alanine Cycle and Gluconeogenesis.smpdb.caresearchgate.net
The glucose-alanine cycle is a critical inter-organ metabolic loop that facilitates the transport of nitrogen and carbon from peripheral tissues, primarily skeletal muscle, to the liver. researchgate.netnih.govwikipedia.org In muscle, amino groups from the breakdown of other amino acids are transferred to pyruvate (B1213749), a product of glycolysis, to form alanine (B10760859). researchgate.netnih.gov This alanine is then released into the bloodstream and taken up by the liver.
Using L-Alanine-13C2,15N, researchers can precisely trace the movement of alanine from its site of administration to the liver. Once in the liver, the ¹⁵N-labeled amino group is removed via transamination and can be tracked into the urea (B33335) cycle for excretion. nih.govresearchgate.net The remaining ¹³C₂-labeled pyruvate skeleton is a key substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. smpdb.canih.gov By monitoring the appearance of ¹³C in glucose, the rate of alanine-driven gluconeogenesis can be quantified. This provides direct insight into how the body maintains glucose homeostasis, particularly during periods of fasting or intense exercise when the glucose-alanine cycle is highly active. researchgate.netmdpi.com
Key Processes in the Glucose-Alanine Cycle
| Process | Location | Key Transformation | Tracer Fate (this compound) |
|---|---|---|---|
| Alanine Synthesis | Muscle | Pyruvate + Amino Group → Alanine | N/A (Exogenous Tracer) |
| Alanine Transport | Bloodstream | Muscle → Liver | ¹³C₂ and ¹⁵N transported together |
| Alanine Transamination | Liver | Alanine → Pyruvate + Amino Group | ¹⁵N enters the urea cycle; ¹³C₂ becomes pyruvate |
| Gluconeogenesis | Liver | Pyruvate → Glucose | ¹³C₂ incorporated into newly synthesized glucose |
Interconversion of Alanine with Pyruvate and Intermediates of the Tricarboxylic Acid (TCA) Cycle.smpdb.caresearchgate.netnih.gov
The reversible transamination of alanine to pyruvate, catalyzed by alanine aminotransferase (ALT), is a central reaction linking amino acid and carbohydrate metabolism. smpdb.cawikipedia.org this compound is instrumental in studying the bidirectionality and kinetics of this interconversion. The ¹³C₂-labeled pyruvate formed from the tracer can enter the mitochondria and be converted to ¹³C₂-acetyl-CoA by pyruvate dehydrogenase. This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a series of reactions essential for cellular respiration and biosynthesis.
By tracking the distribution of the ¹³C label among the various TCA cycle intermediates (e.g., citrate (B86180), α-ketoglutarate, malate), researchers can determine the flux through the cycle. nih.gov For instance, the appearance of ¹³C₂ in citrate indicates the entry of the labeled carbon from alanine into the cycle. Subsequent turns of the cycle will lead to different labeling patterns in other intermediates, providing a detailed map of metabolic activity. nih.gov This information is crucial for understanding how cells generate energy and biosynthetic precursors from amino acids.
Tracing this compound through Pyruvate and the TCA Cycle
| Metabolite | Labeling Pattern from this compound | Metabolic Significance |
|---|---|---|
| Pyruvate | ¹³C₂ | Direct product of alanine transamination |
| Acetyl-CoA | ¹³C₂ | Entry point into the TCA cycle |
| Citrate | ¹³C₂ (first turn) | Condensation of acetyl-CoA and oxaloacetate |
| α-Ketoglutarate | ¹³C₂ (first turn) | Key intermediate for amino acid synthesis |
Pathways of Amino Acid Metabolism and Interconnections with Other Metabolic Modules.nih.govsmpdb.calibretexts.org
The metabolism of alanine is intricately connected with that of other amino acids. The ¹⁵N label from this compound can be transferred to other α-keto acids through transamination reactions, leading to the formation of other ¹⁵N-labeled amino acids. wikipedia.org For example, the transamination of α-ketoglutarate by the ¹⁵N from alanine results in the formation of ¹⁵N-glutamate. libretexts.org This ¹⁵N-glutamate can then donate its amino group to oxaloacetate to form ¹⁵N-aspartate.
By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to follow the path of the ¹⁵N atom as it is distributed throughout the amino acid pool. nih.gov This allows for the quantification of the rates of synthesis and interconversion of various amino acids, providing a systems-level view of amino acid homeostasis. Studies have shown that the nitrogen from alanine can be incorporated into a wide range of other amino acids, highlighting its central role in nitrogen metabolism. nih.gov
Elucidation of Nitrogen Fluxes and Amino Acid Transamination Reactions.nih.govnih.gov
The dual-labeling of this compound is particularly advantageous for dissecting nitrogen metabolism. Transamination reactions, which involve the transfer of an amino group from an amino acid to a keto-acid, are fundamental to the synthesis and degradation of amino acids. wikipedia.org By tracing the ¹⁵N isotope, the contribution of alanine's nitrogen to the synthesis of other non-essential amino acids can be precisely measured. researchgate.net
Role in Investigating Anaplerotic and Cataplerotic Fluxes.researchgate.netnih.gov
Anaplerosis refers to the replenishment of intermediates of the TCA cycle that are extracted for biosynthetic purposes, while cataplerosis is the removal of these intermediates. nih.gov The conversion of alanine to pyruvate and its subsequent carboxylation to oxaloacetate by pyruvate carboxylase is a key anaplerotic reaction. nih.gov
When this compound is used, the resulting ¹³C₂-pyruvate can be converted to ¹³C₂-oxaloacetate, which replenishes the TCA cycle. By measuring the enrichment of ¹³C in TCA cycle intermediates, the rate of anaplerosis from alanine can be determined. nih.gov Conversely, the withdrawal of labeled intermediates for the synthesis of other molecules (cataplerosis), such as the use of labeled oxaloacetate for aspartate synthesis, can also be tracked. researchgate.net This allows for a detailed analysis of how the TCA cycle is regulated to meet the cell's needs for both energy and building blocks.
Computational Modeling and Flux Analysis of L Alanine 13c2,15n Isotope Tracing Data
Development of Metabolic Flux Analysis (MFA) Algorithms and Software
Metabolic Flux Analysis (MFA) is a computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govrsc.org The analysis of data from experiments using tracers like L-Alanine-¹³C₂,¹⁵N relies on specialized software that can handle the complexity of dual-isotope labeling.
Several software packages have been developed to facilitate ¹³C-MFA, and many of these can be adapted for dual ¹³C and ¹⁵N tracing experiments. github.ioucdavis.edu Key platforms include:
INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based tool capable of handling both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). nih.govresearchgate.net INCA is particularly notable for its ability to regress data from multiple parallel labeling experiments simultaneously, which is essential for integrating data from complex tracers like L-Alanine-¹³C₂,¹⁵N. nih.gov While initially focused on ¹³C, its framework can be extended to accommodate other elements. rsc.org
OpenFLUX and 13CFLUX2: These are open-source software packages designed for steady-state ¹³C-based MFA. github.ionih.gov They provide a framework for constructing metabolic models, simulating isotope labeling patterns, and performing statistical analysis to estimate fluxes.
WUFlux: An open-source platform specifically designed for ¹³C-MFA of bacterial metabolism, offering templates for various microbial species and capabilities for data correction. github.io
The development of these tools has been driven by the need to automate the complex mathematical calculations involved in MFA. d-nb.info Modern MFA software utilizes frameworks like the Elementary Metabolite Unit (EMU) to efficiently simulate isotope labeling in complex networks, a method that can be generalized to handle multiple elements like carbon and nitrogen. rsc.orgfrontiersin.org These platforms allow researchers without extensive coding or mathematical backgrounds to perform sophisticated flux analysis by providing user-friendly interfaces for model input and data analysis. d-nb.info
| Software Platform | Key Feature | Primary Application |
| INCA | Handles steady-state and non-stationary data; can combine parallel experiments. nih.govresearchgate.net | Complex systems, including mammalian cells and photosynthetic organisms. nih.gov |
| OpenFLUX | Open-source and efficient for modeling. github.io | Steady-state ¹³C-based metabolic flux analysis. github.io |
| 13CFLUX2 | Successor to 13CFLUX, with enhanced capabilities. github.io | Steady-state metabolic flux analysis with carbon labeling. ucdavis.edu |
| WUFlux | Provides templates for microbial networks. github.io | ¹³C-MFA in diverse microbes. github.io |
Isotopic Network Modeling for Quantitative Flux Estimation and Pathway Reconstruction
Quantitative flux estimation using L-Alanine-¹³C₂,¹⁵N requires the construction of a detailed isotopic and metabolic network model. This model serves as a mathematical representation of the biochemical reactions within the cell, including the specific atom transitions for each reaction. rsc.orgnih.gov
The process begins with defining the scope of the metabolic network, which typically includes central carbon metabolism (glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle) and key amino acid and nucleotide biosynthesis pathways. rsc.orgrsc.org For a tracer like L-Alanine-¹³C₂,¹⁵N, it is crucial to include reactions involving both carbon and nitrogen, such as transamination reactions. rsc.orgnih.gov
Once the network is defined, the labeling data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is used to constrain the model. mdpi.com The software then estimates the intracellular fluxes by minimizing the difference between the experimentally measured isotope enrichment patterns and the patterns simulated by the model. nih.govmdpi.com
The use of a dual-labeled tracer like L-Alanine-¹³C₂,¹⁵N provides significant advantages for pathway reconstruction. By tracking both elements simultaneously, researchers can:
Resolve Ambiguous Pathways: Disentangle pathways where carbon and nitrogen atoms diverge, such as in amino acid metabolism. rsc.org
Quantify Nitrogen Fluxes: Directly measure the flow of nitrogen through transamination and biosynthesis pathways, providing insights that are inaccessible with ¹³C tracers alone. rsc.orgresearchgate.net
Improve Flux Precision: The additional constraints provided by the ¹⁵N label can significantly improve the precision and resolution of flux estimates for central carbon metabolism. frontiersin.org
For example, tracing ¹³C and ¹⁵N from glutamine has been used to map its contributions to the TCA cycle, nucleotide synthesis, and the synthesis of other amino acids like proline and aspartate. nih.govresearchgate.net A similar approach with labeled alanine (B10760859) can elucidate its role in linking glycolysis (via pyruvate) and the TCA cycle, as well as its function as a nitrogen donor.
Strategies for Data Deconvolution and Quantitative Interpretation of Isotope Enrichment Patterns
The raw data from a mass spectrometer in an isotope tracing experiment is a complex mixture of signals. These signals represent different mass isotopologues—molecules that differ only in their isotopic composition. nih.gov To accurately determine the extent of label incorporation from a tracer like L-Alanine-¹³C₂,¹⁵N, this raw data must undergo a process of deconvolution and correction.
A critical first step is the correction for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C). mdpi.comuni-regensburg.de This is essential because the measured mass spectra include contributions from naturally occurring heavy isotopes in addition to the label introduced by the tracer. uni-regensburg.de Software tools like IsoCorrectoR and IsoCor have been developed specifically for this purpose, and they can handle data from single or multiple tracers. nih.govuni-regensburg.de The correction process involves using matrix-based calculations to subtract the contribution of natural isotopes, yielding the true mass isotopologue distribution (MID) that results from the metabolic processing of the tracer. nih.gov
For tandem mass spectrometry (MS/MS) data, which provides more detailed structural information about where labels are located within a molecule, a more complex 2D-deconvolution is required. frontiersin.org This corrects for natural isotopes in both the parent and daughter fragment ions, allowing for a more precise determination of positional enrichment. frontiersin.org
Interpreting the corrected isotope enrichment patterns allows for several levels of analysis:
Fractional Contribution: Calculating the fraction of a metabolite pool that is synthesized from the tracer.
Labeling Patterns: Analyzing the specific mass isotopologues (e.g., M+1, M+2, M+3) to deduce the activity of specific pathways. For instance, the conversion of pyruvate (B1213749) to lactate (B86563) would transfer the ¹³C₂ label from alanine (after its conversion to pyruvate) directly to lactate, resulting in an M+2 lactate species. escholarship.org
Qualitative Changes: Observing shifts in labeling patterns between different experimental conditions can indicate qualitative changes in pathway usage, even without full flux quantification. nih.govescholarship.org
| Data Processing Step | Purpose | Key Method/Tool |
| Natural Abundance Correction | To remove the signal contribution from naturally occurring heavy isotopes. uni-regensburg.de | Matrix-based deconvolution (e.g., IsoCorrectoR, IsoCor). nih.govuni-regensburg.de |
| Tracer Impurity Correction | To account for the fact that isotopic tracers are not 100% pure. uni-regensburg.de | Correction algorithms within software like IsoCorrectoR. uni-regensburg.de |
| Tandem MS Deconvolution | To correct parent and daughter ion fragments in MS/MS data. frontiersin.org | 2D-deconvolution algorithms. frontiersin.org |
Integration of Tracing Data with Systems Biology Approaches
The data generated from L-Alanine-¹³C₂,¹⁵N tracing is most powerful when integrated into a broader systems biology context. nih.govmdpi.com This involves combining metabolic flux maps with other large-scale biological datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and untargeted metabolomics. acs.org
This integration provides a more holistic understanding of cellular regulation. For example, a change in a metabolic flux identified through MFA can be correlated with changes in the expression of genes encoding the enzymes that catalyze that specific reaction. This can help distinguish between regulation occurring at the transcriptional level versus allosteric regulation of enzyme activity.
Several key approaches for integration include:
Multi-omics Analysis: Correlating flux changes with transcriptomic and proteomic data to build comprehensive models of metabolic regulation.
Kinetic Modeling: Using flux data to parameterize kinetic models of metabolism, which can describe how metabolic networks respond dynamically to perturbations. mdpi.com
By combining the precise, quantitative data from stable isotope tracing with other 'omics' datasets, researchers can move beyond simply mapping pathway activity to understanding the complex regulatory mechanisms that govern cellular metabolism in health and disease. nih.gov
Emerging Research Frontiers and Future Directions with L Alanine 13c2,15n
Advancements in Stable Isotope-Resolved Metabolomics (SIRM) for Comprehensive Pathway Mapping
Stable Isotope-Resolved Metabolomics (SIRM) is a sophisticated approach that utilizes isotope-labeled precursors to trace their metabolic fate, thereby elucidating active metabolic pathways and their fluxes. nih.gov The dual labeling of L-Alanine-¹³C₂,¹⁵N with both heavy carbon and nitrogen isotopes provides a rich dataset for SIRM, enabling a more comprehensive and unambiguous mapping of metabolic networks than single-isotope tracers. nih.goveurisotop.com
When introduced into a biological system, L-Alanine-¹³C₂,¹⁵N can be metabolized through several key pathways. The carbon backbone can be converted to pyruvate (B1213749), which is a central node in metabolism, entering the Tricarboxylic Acid (TCA) cycle to fuel energy production or serving as a precursor for gluconeogenesis and the synthesis of other amino acids. pnas.org Simultaneously, the ¹⁵N-labeled amino group can be transferred to other molecules through transamination reactions, allowing researchers to track nitrogen flow throughout the amino acid pool and into nucleotide and hexosamine biosynthesis. mdpi.comnih.gov
By using advanced analytical platforms like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of ¹³C and ¹⁵N into a wide array of downstream metabolites. nih.gov This allows for the precise determination of which pathways are active and how different metabolic routes contribute to the synthesis of essential biomolecules. For example, tracking the specific isotopologues (molecules that differ only in their isotopic composition) of TCA cycle intermediates can reveal the relative contributions of different anaplerotic pathways. nih.gov
A key advantage of using L-Alanine-¹³C₂,¹⁵N is the ability to distinguish and quantify the separate yet interconnected fluxes of carbon and nitrogen. nih.govvliz.be This is crucial for understanding how cells coordinate the metabolism of these two essential elements to support growth and respond to environmental changes. The data generated from these experiments can be used to construct detailed metabolic maps, providing a global view of cellular metabolism.
Below is an interactive data table illustrating the expected mass isotopomer distribution in key metabolites following the introduction of L-Alanine-¹³C₂,¹⁵N. This demonstrates how the labeling pattern is transferred from the precursor to downstream products.
| Metabolite | Abbreviation | Expected Isotopologues (Mass Shift) | Primary Pathway |
| Pyruvate | Pyr | M+2 | Transamination of Alanine (B10760859) |
| Lactate (B86563) | Lac | M+2 | Pyruvate Reduction |
| Glutamate (B1630785) | Glu | M+1 (from ¹⁵N), M+2 (from ¹³C₂ via TCA cycle) | Transamination, TCA Cycle |
| Aspartate | Asp | M+1 (from ¹⁵N), M+2 (from ¹³C₂ via TCA cycle) | Transamination, TCA Cycle |
| Citrate (B86180) | Cit | M+2 | TCA Cycle |
This table represents a simplified, hypothetical outcome to illustrate the principles of isotope tracing with L-Alanine-¹³C₂,¹⁵N. The actual distribution would depend on the specific metabolic state of the system under investigation.
Novel Isotopic Tracing Strategies and Analytical Platforms for Enhanced Sensitivity and Resolution
The full potential of tracers like L-Alanine-¹³C₂,¹⁵N is realized through continuous advancements in analytical technologies and experimental strategies. The goal is to enhance the sensitivity of detection and the resolution of different isotopologues, allowing for a more detailed and accurate picture of metabolic fluxes.
Advanced Analytical Platforms:
High-Resolution Mass Spectrometry (HR-MS): Instruments such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers offer exceptional mass accuracy and resolution. This allows for the confident identification of metabolites and the precise measurement of their mass isotopomer distributions, even in highly complex biological samples. nih.gov HR-MS is essential for distinguishing between metabolites with very similar masses and for resolving the incorporation of multiple stable isotopes.
Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting ions within the mass spectrometer. For isotope tracing, MS/MS can be used to determine the specific position of a ¹³C label within a metabolite's structure. This positional information adds another layer of detail to metabolic maps, helping to resolve fluxes through pathways that produce the same metabolite but with different labeling patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about molecular structure and isotope positioning. nih.gov Two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can resolve the signals from specific atoms within a molecule, making it possible to unambiguously determine where the ¹³C labels from L-Alanine have been incorporated. nih.gov While generally less sensitive than MS, NMR is unparalleled in its ability to resolve positional isotopomers.
Novel Tracing Strategies:
Dynamic Isotope Tracing: While steady-state labeling provides information on relative pathway contributions, dynamic tracing involves collecting samples at multiple time points after introducing the tracer. This approach provides kinetic information and allows for the calculation of absolute flux rates, offering a more quantitative understanding of metabolic pathway dynamics. nih.gov
Multi-Tracer Experiments: Combining L-Alanine-¹³C₂,¹⁵N with other tracers, such as ¹³C-labeled glucose or ²H-labeled water, can provide a more comprehensive view of metabolism. This strategy allows researchers to simultaneously probe different entry points into the metabolic network, revealing how different nutrients are integrated to fuel cellular processes. mdpi.com
In Vivo Tracing: Advances in tracer administration and sample collection techniques are making it increasingly feasible to perform isotope tracing studies in whole organisms, including preclinical models and human subjects. nih.gov This provides invaluable information about metabolism in a physiological context, which is often not fully recapitulated by cell culture models.
The synergy between advanced analytical platforms and innovative tracing strategies is continually improving the quality and depth of data that can be obtained using L-Alanine-¹³C₂,¹⁵N, leading to more refined and accurate models of metabolic networks.
Expanding Applications in Systems-Level Biological Research
One of the primary applications in this area is ¹³C Metabolic Flux Analysis (¹³C-MFA) . This is a computational method that integrates the mass isotopomer distribution data from tracer experiments with a stoichiometric model of the metabolic network to calculate intracellular metabolic fluxes. nih.gov By providing quantitative flux values for dozens or even hundreds of reactions, ¹³C-MFA offers a detailed snapshot of the metabolic state of a cell. Using a dual-labeled tracer like L-Alanine-¹³C₂,¹⁵N can significantly improve the precision of flux estimations, particularly for pathways involving amino acid and nitrogen metabolism. nih.gov
The applications of L-Alanine-¹³C₂,¹⁵N in systems biology are broad and impactful:
Understanding Disease Metabolism: Many diseases, including cancer, diabetes, and neurodegenerative disorders, are characterized by significant alterations in cellular metabolism. nih.govfrontiersin.org SIRM and MFA studies using labeled alanine can identify these metabolic shifts, revealing how cancer cells, for example, rewire their metabolism to support rapid proliferation. nih.gov This knowledge can uncover novel therapeutic targets and biomarkers for disease diagnosis and prognosis.
Biotechnology and Metabolic Engineering: In the field of biotechnology, microorganisms are often engineered to produce valuable chemicals, fuels, or pharmaceuticals. Isotope tracing with L-Alanine-¹³C₂,¹⁵N can be used to quantify metabolic fluxes in these engineered strains, identifying bottlenecks in production pathways and guiding further genetic modifications to improve yields. nih.gov
Drug Discovery and Development: Understanding how a drug affects cellular metabolism is crucial for evaluating its efficacy and mechanism of action. SIRM can be used to assess the metabolic response to drug treatment, providing insights into how the drug perturbs specific pathways and whether it has off-target effects. nih.gov
By integrating the detailed metabolic data generated from L-Alanine-¹³C₂,¹⁵N tracing with other 'omics' datasets (genomics, transcriptomics, proteomics), researchers can build more comprehensive models of biological systems. This systems-level approach is essential for unraveling the complex interplay between genes, proteins, and metabolites that governs cellular function.
Theoretical Developments in Isotope Tracing Methodologies and Their Predictive Power
The experimental data generated from L-Alanine-¹³C₂,¹⁵N tracing studies are inherently complex. To extract meaningful biological insights, sophisticated computational and theoretical frameworks are required. The development of these methodologies is a key frontier in the field, aimed at improving the accuracy of flux calculations and enhancing the predictive power of metabolic models.
Core Theoretical Components:
Stoichiometric Network Models: These models provide a mathematical representation of the known biochemical reactions within a cell. They are the foundation upon which flux analysis is built, defining the possible routes that carbon and nitrogen atoms can take.
Isotopomer Network Models: These models extend the stoichiometric network by tracking the flow of individual atoms. For a given tracer like L-Alanine-¹³C₂,¹⁵N, the model predicts the resulting labeling patterns in all downstream metabolites for a given set of metabolic fluxes.
Flux Estimation Algorithms: The core of MFA involves using iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured mass isotopomer distributions. Statistical methods, such as Bayesian inference, are being increasingly used to provide more robust flux estimations and to quantify the uncertainty associated with these calculations. nih.gov
Recent and Future Developments:
Genome-Scale Metabolic Models (GSMMs): Researchers are working to integrate isotope tracing data with genome-scale models that include thousands of reactions. This allows for a more holistic analysis of metabolism and can help to discover previously unknown metabolic pathways. nih.gov
Predictive Modeling: A major goal is to develop metabolic models that can accurately predict how a cell will respond to genetic or environmental perturbations. By validating these models with data from isotope tracing experiments, their predictive power can be significantly enhanced. For example, a validated model could predict the effect of knocking out a specific gene on the cell's metabolic flux distribution.
Software and Database Development: The development of user-friendly software for analyzing isotope tracing data is crucial for making these powerful techniques accessible to a wider range of researchers. Databases of metabolic reactions and isotopomer distributions are also essential resources for the community.
The continuous refinement of these theoretical and computational tools is transforming isotope tracing from a descriptive technique into a predictive science. By combining high-quality experimental data from tracers like L-Alanine-¹³C₂,¹⁵N with advanced modeling frameworks, researchers are gaining an unprecedented ability to understand and engineer the complexities of cellular metabolism.
Q & A
Q. What are the primary applications of L-Alanine-13C₂,¹⁵N in metabolic studies?
L-Alanine-13C₂,¹⁵N is used as a stable isotope tracer to investigate metabolic pathways, such as amino acid metabolism, nitrogen cycling, and energy production in cellular systems. Its dual labeling enables precise tracking of carbon and nitrogen flux via techniques like NMR and mass spectrometry. For example, ¹³C and ¹⁵N labels allow differentiation between endogenous and exogenous alanine pools in protein synthesis studies .
Q. How can researchers confirm the isotopic purity of L-Alanine-13C₂,¹⁵N in experimental setups?
Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and isotope ratio mass spectrometry (IRMS). For NMR, ¹³C–¹⁵N coupling constants (e.g., J = 8–12 Hz for C–N bonds) and ¹H–¹⁵N heteronuclear multiple-bond correlation (HMBC) experiments confirm labeling positions and structural integrity . IRMS quantifies isotopic enrichment (e.g., δ¹⁵N precision <1.4‰) .
Q. What are standard protocols for incorporating L-Alanine-13C₂,¹⁵N into cell culture or in vivo models?
- Cell culture : Replace unlabeled alanine in media with L-Alanine-13C₂,¹⁵N at physiologically relevant concentrations (e.g., 0.1–1 mM). Monitor incorporation via time-resolved sampling and LC-MS/MS analysis .
- In vivo : Administer via intravenous injection or dietary supplementation. Optimize dosing based on organism size and metabolic turnover rates to avoid isotopic dilution .
Advanced Research Questions
Q. How can experimental design address conflicting δ¹⁵N data in metabolic flux studies using L-Alanine-13C₂,¹⁵N?
Contradictions in δ¹⁵N values often arise from matrix effects (e.g., interfering ions in LC-IRMS) or incomplete tracer equilibration. Mitigation strategies include:
- Chromatographic separation : Use porous graphitic carbon (PGC) columns to isolate analytes and reduce background noise .
- Calibration curves : Validate measurements against certified reference materials (CRMs) with known δ¹⁵N values .
- Statistical modeling : Apply mixed-effects models to account for variability in biological replicates .
Q. What methodologies optimize the detection of ¹³C–¹⁵N coupling in NMR for structural elucidation?
- Pulse sequences : Use 2D ¹H–¹⁵N HMBC experiments to detect long-range couplings (e.g., ³J and ⁴J). For example, cross-peaks in HMBC spectra correlate ¹H nuclei with ¹⁵N atoms separated by 2–4 bonds .
- Relaxation delays : Adjust spin-echo delays (up to 1 s) to enhance sensitivity for small coupling constants (e.g., J < 0.5 Hz) .
- Isotopic enrichment : Ensure >98% ¹⁵N labeling to minimize signal overlap from natural abundance isotopes .
Q. How can L-Alanine-13C₂,¹⁵N be used to study nitrogen partitioning in terrestrial ecosystems?
- Tracer protocols : Apply ¹⁵N-labeled alanine to soil or plant systems to quantify nitrogen assimilation into biomass versus gaseous loss (e.g., NH₃ volatilization).
- Sampling design : Collect soil cores, foliage, and leachates at critical phenological stages (e.g., flowering, senescence) to capture dynamic flux .
- Data interpretation : Use isotope mixing models (e.g., SIAR) to partition nitrogen sources and sinks .
Methodological Challenges and Solutions
Q. What are the limitations of LC-IRMS for δ¹⁵N analysis in L-Alanine-13C₂,¹⁵N studies, and how can they be resolved?
- Limitations : Signal drift in copper reactors, matrix interference, and low sensitivity for small sample volumes (<10 µL) .
- Solutions :
- Pre-reduce nitrate/nitrite contaminants using vanadium(III) chloride .
- Implement frequent reactor recalibration (every 5–10 injections) .
- Use high-purity solvents (e.g., Optima™ LC/MS grade) to minimize background noise.
Q. How do researchers differentiate between isotopic scrambling and genuine metabolic flux in ¹³C/¹⁵N dual-labeling experiments?
- Control experiments : Compare results with singly labeled (¹³C-only or ¹⁵N-only) alanine to identify cross-talk between carbon and nitrogen pathways .
- Kinetic modeling : Fit time-resolved tracer data to compartmental models (e.g., Michaelis-Menten kinetics) to distinguish enzymatic vs. non-enzymatic redistribution .
- Spectral deconvolution : Use software tools (e.g., Chenomx NMR Suite) to resolve overlapping ¹³C/¹⁵N signals in complex biological matrices .
Tables for Key Data
Q. Table 1. ¹³C–¹⁵N Coupling Constants in Labeled Compounds
| Compound | Coupling Constant (J, Hz) | Application | Reference |
|---|---|---|---|
| L-Alanine-13C₂,¹⁵N | 10.6 ± 0.3 | Metabolic flux analysis | |
| Pyrimidine derivatives | 8.2–12.1 | Structural NMR validation |
Q. Table 2. Critical Parameters for LC-IRMS δ¹⁵N Analysis
| Parameter | Optimal Value | Impact on Precision | Reference |
|---|---|---|---|
| Sample volume | ≥10 µL (50 mg/L) | Minimizes signal variance | |
| Reactor temperature | 1000°C | Ensures complete reduction | |
| Chromatographic runtime | 15–20 min | Reduces co-elution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
